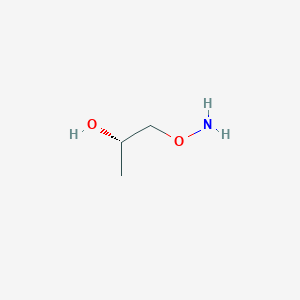

(S)-1-aminooxy-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

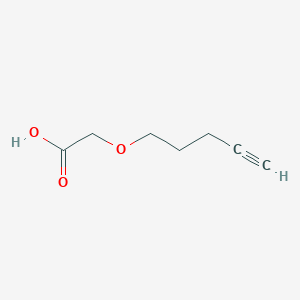

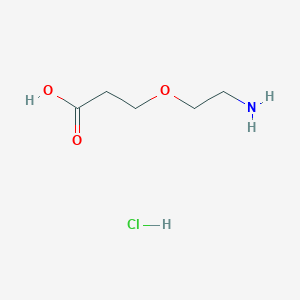

“(S)-1-aminooxy-propan-2-ol” is a chemical compound with the molecular formula C3H9NO2 . It contains a total of 14 bonds, including 5 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “this compound” includes 14 bonds in total: 5 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . The molecular weight is calculated to be approximately 91.10906 g/mol .Applications De Recherche Scientifique

Synthesis and Corrosion Inhibition

Some tertiary amines, related to the chemical family of 1,3-di-amino-propan-2-ol, have been synthesized and investigated for their inhibitory performance on carbon steel corrosion. These compounds, including variants like 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), exhibit anodic inhibition by forming a protective layer on the metal surface, showcasing their potential in corrosion science (Gao, Liang, & Wang, 2007).

Drug Delivery Systems

A novel approach has been reported for the controlled modification of chitosan, a natural polysaccharide, under γ-ray irradiation for drug delivery purposes. This method directly utilizes the unprotected amino group on chitosan for conjugation, offering a facile way to modify this biopolymer for biomedical applications (Huang et al., 2013).

Solid-Phase Oligonucleotide Synthesis

The 2-(N-formyl-N-methyl)aminoethyl group has been explored as a potential protecting group for phosphate/thiophosphate in the solid-phase synthesis of oligodeoxyribonucleotides. This development could have implications for the cost-efficient production of therapeutic oligonucleotides (Grajkowski et al., 2001).

Molecular Mechanisms and Chemical Reactions

Research into the reaction mechanisms of prop-2-en-1-amine and ethyl propiolate with alloxan has utilized density functional theory to uncover the stages of these reactions, providing insights into the creation of β-aminoacrylate and its nucleophilic addition. This study highlights the role of water molecules in these reactions, contributing to the understanding of chemical reaction mechanisms (Sun et al., 2010).

Novel Compound Synthesis for Therapeutic Applications

The discovery and development of GSK1842799 as a selective S1P1 receptor agonist for multiple sclerosis treatment illustrate the application of amino alcohol derivatives in therapeutic agent synthesis. This compound demonstrates significant efficacy in reducing blood lymphocyte counts and in mouse models of multiple sclerosis, marking a step forward in oral treatment options for this condition (Deng et al., 2013).

Propriétés

IUPAC Name |

(2S)-1-aminooxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CON)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)